molecular formula C8H18N2O B103266 (1-Methyl-3-morpholin-4-ylpropyl)amine CAS No. 18247-01-3

(1-Methyl-3-morpholin-4-ylpropyl)amine

Cat. No.: B103266
CAS No.: 18247-01-3
M. Wt: 158.24 g/mol
InChI Key: GWAZLPJZKQFTRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-morpholin-4-ylpropyl)amine typically involves the reaction of morpholine with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group .

Industrial Production Methods

it is likely that similar nucleophilic substitution reactions are employed on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-morpholin-4-ylpropyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1-Methyl-3-morpholin-4-ylpropyl)amine has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    3-Morpholinopropylamine: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Ethyl-2-morpholin-4-ylethanamine: Contains an ethyl group instead of a methyl group.

    1-(1-Morpholin-4-ylcycloheptyl)methanamine: Contains a cycloheptyl group instead of a propyl group.

Uniqueness

(1-Methyl-3-morpholin-4-ylpropyl)amine is unique due to its specific structure, which includes a morpholine ring and a methyl group on the nitrogen atom. This unique structure can impart different chemical and biological properties compared to similar compounds .

Biological Activity

(1-Methyl-3-morpholin-4-ylpropyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}

This structure contributes to its solubility and reactivity, making it a suitable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, inhibiting the growth of various bacterial strains. This activity is particularly relevant in the context of rising antibiotic resistance .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate signaling pathways involved in cell survival and proliferation. For example, it may inhibit certain kinases or transcription factors critical for cancer cell growth .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Anticancer Studies : A study evaluated the compound's effect on non-small cell lung cancer (NSCLC) cells, demonstrating significant antiproliferative effects with IC50 values ranging from 0.63 to 0.93 μM, indicating its potential as a lead compound for further development .
  • Antimicrobial Activity : Research assessed the minimum inhibitory concentration (MIC) of the compound against various bacterial strains, showing promising results with MIC values ranging from 2.19 to 7.3 mg/ml .
  • Neuroprotection : In vitro studies have suggested that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative disorders.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure ComplexityAnticancer ActivityAntimicrobial Activity
This compoundModerateYesYes
6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amineHighYesModerate
6-imino-N-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin)-benzamideHighYesLow

Properties

IUPAC Name

4-morpholin-4-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAZLPJZKQFTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587962
Record name 4-(Morpholin-4-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18247-01-3
Record name 4-(Morpholin-4-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18247-01-3
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Synthesis routes and methods

Procedure details

The product of example 22 (c) (0.41 g, 1.59 mmol) was dissolved in CH2Cl2 (10 mL) and cooled in an ice bath while stirring under argon. A solution of trifluoroacetic acid (5 mL) in CH2Cl2 (5 mL) was added and the mixture allowed to warm to room temperature for 1 h. The solvents were evaporated to give the title compound as an oil. ES (+) MS m/e=159 (MH+)
Name
product
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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